molecular formula C6H4F4N2 B074364 Tetrafluoro-m-phenylenediamine CAS No. 1198-63-6

Tetrafluoro-m-phenylenediamine

Cat. No. B074364
CAS RN: 1198-63-6
M. Wt: 180.1 g/mol
InChI Key: FXGQUGCFZKMIJW-UHFFFAOYSA-N
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Description

Tetrafluoro-m-phenylenediamine is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields of chemistry and materials science.

Synthesis Analysis

Tetrafluoro-m-phenylenediamine and its derivatives are synthesized through various chemical processes. For instance, Yano et al. (2003) synthesized a series of N,N,N',N'-tetraaryl-1,4-phenylenediamines, which are models for charged high-spin and organic mixed-valence molecular systems (Yano et al., 2003). Another synthesis approach involved creating asymmetric tetraaryl-1,3-phenylenediamine as a model for positively charged high-spin systems (Yano et al., 2003).

Molecular Structure Analysis

The molecular structure of tetrafluoro-m-phenylenediamine and its derivatives often involve complex arrangements. For example, the study by Yano et al. (2003) indicated that these compounds exhibit interesting electrochemical and spectroscopic properties, which are influenced by their molecular structure (Yano et al., 2003).

Chemical Reactions and Properties

Tetrafluoro-m-phenylenediamine undergoes various chemical reactions, leading to the formation of different compounds. The reactions of polyfluorochalcones with o-phenylenediamine result in the formation of polyfluorinated 2,4-diaryl-2,3-dihydrobenzo-1H-1,5-diazepines (Borodina & Orlova, 2015).

Physical Properties Analysis

The physical properties of tetrafluoro-m-phenylenediamine derivatives, such as thermal stability and solubility, have been studied. Chen et al. (2010) synthesized a novel N,N,N',N'-tetraphenyl-1,4-phenylenediamine-containing aromatic dibromide, which exhibited excellent solubility in common organic solvents and had useful levels of thermal stability (Chen et al., 2010).

Chemical Properties Analysis

The chemical properties, such as redox behavior and electron transport properties, are significant aspects of tetrafluoro-m-phenylenediamine derivatives. The study by Selby et al. (2002) presented the synthesis of tetra-p-anisyl-p-phenylenediamine and its derivatives, which showed potential for directional electron transport and charge-trapping properties (Selby et al., 2002).

Scientific Research Applications

  • Electrochemical Supercapacitors : Tetraphenyl-p-phenylenediamine-based covalent organic frameworks, closely related to tetrafluoro-m-phenylenediamine, were synthesized for potential use in high-performance electrochemical supercapacitors, leveraging their structures containing redox-active triphenylamine derivatives and high surface areas (EL-Mahdy et al., 2019).

  • Organic Electroluminescent Devices : p-Phenylenediamine-substituted fluorenes, similar in structure to tetrafluoro-m-phenylenediamine, were investigated for use as hole injection materials in organic electroluminescent devices, demonstrating good hole-transporting properties and high conductivity when doped (Gao et al., 2009).

  • Polyfluorinated Polyimide Synthesis : A study synthesized a polyfluorinated polyimide from tetrafluoro-m-phenylenediamine and another compound, resulting in a material with high optical transparency over optical communication wavelengths and excellent thermal stability (Ando et al., 1992).

  • High-Spin and Mixed-Valence Systems : Research into tetraaryl-m-phenylenediamines, which include tetrafluoro-m-phenylenediamine, focused on their use in high-spin systems and organic mixed-valence molecular systems, exploring their electrochemical and spectroscopic properties (Yano et al., 2003).

  • Enthalpies of Bond Cleavage Studies : The solvent effect on the enthalpies of N–H bond cleavage in p-phenylenediamine and tetrafluoro-m-phenylenediamine was studied, providing insights into the impact of solvents on reaction enthalpies related to hydrogen atom transfer and other mechanisms (Rimarčík et al., 2010).

  • Synthesis and Electronic Properties : Another study on N,N,N',N'-tetraaryl-1,4-phenylenediamines, related to tetrafluoro-m-phenylenediamine, examined their synthesis and unique properties upon electron oxidation, contributing to understanding their electronic properties (Yano et al., 2003).

  • Synthesis of Tetrafluorobenzheterocycles : Tetrafluoro-m-phenylenediamine was used as an intermediate in the synthesis of various tetrafluorobenzheterocycles, demonstrating its versatility as a synthetic intermediate (Heaton et al., 1997).

  • Redox Properties in Polyarylamines : The synthesis and electrochemical characterization of derivatives of tetra-p-anisyl-p-phenylenediamine, closely related to tetrafluoro-m-phenylenediamine, were explored for their potential in directional electron transport and charge-trapping properties (Selby et al., 2002).

properties

IUPAC Name

2,4,5,6-tetrafluorobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4F4N2/c7-1-2(8)5(11)4(10)6(12)3(1)9/h11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGQUGCFZKMIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)N)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043752
Record name Tetrafluoro-m-phenylenediamine
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Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diaminotetrafluorobenzene

CAS RN

1198-63-6
Record name 2,4,5,6-Tetrafluoro-1,3-benzenediamine
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Record name Tetrafluoro-m-phenylenediamine
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Record name 1,3-Diaminotetrafluorobenzene
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Record name 1,3-Benzenediamine, 2,4,5,6-tetrafluoro-
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Record name Tetrafluoro-m-phenylenediamine
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Record name 2,4,5,6-tetrafluorobenzene-1,3-diamine
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Record name TETRAFLUORO-M-PHENYLENEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
Y Oishi, S Harada, MA Kakimoto… - Journal of Polymer …, 1992 - Wiley Online Library
Numerous efforts have been made toward the synthesis, characterization, and evaluation of fluorine-containing condensation polymers.'Recently, we have synthesized and …
Number of citations: 7 onlinelibrary.wiley.com
BF Malichenko, ZS Prikhod'ko, NN Semenikhina - Polymer Science USSR, 1971 - Elsevier
… changing to tetrafluorom-phenylenediamine and reaches a minimum for N,N'-dimethyltetrafluoro-pphenylenediamine. It is interesting to note that tetrafluoro-m-phenylenediamine and N,…
Number of citations: 5 www.sciencedirect.com
EK Weisburger, AB Russfield, F Homburger… - Journal of …, 1978 - europepmc.org
… In male mice 2,4,6-trichloroaniline had a fair degree of activity; tetrafluoro-m-phenylenediamine was somewhat less effective and m-toluidine had only questionable activity. 2,4-Xylidine …
Number of citations: 299 europepmc.org
AA Volpe, LG Kaufman, RG Dondero - Journal of Macromolecular …, 1969 - Taylor & Francis
… stability of the substitution of CF bonds for some CH bonds was also investigated by means of the polycondensation of mdibenzoylbenzene with tetrafluoro-m-phenylenediamine and …
Number of citations: 13 www.tandfonline.com
JR GRIFFITH, JE QUICK - 1970 - ACS Publications
… Tetrafluoro-m-phenylenediamine reacts with epoxy resins more slowly than m-phenylenediamine to produce plastics with comparable properties. In combination with 1,4-cyclohexane …
Number of citations: 17 pubs.acs.org
BF Malichenko, LN Vilenskaya - Polymer Science USSR, 1972 - Elsevier
… much superior to that of aromatic polyamides synthesized from tetrafluoro-mphenylenediamine [5] or octafluorobenzidine [6], for whmh the weight loss amounts to 14-94, under the …
Number of citations: 1 www.sciencedirect.com
LG Kaufman, PT Funke, AA Volpe… - 1969 - apps.dtic.mil
… by the acid catalyzed polycondensation of m-dibenzoylbenzene with ethylenediamine, and by the polycondensation of p-dibenzoylbenzene with tetrafluoro-m-phenylenediamine and …
Number of citations: 2 apps.dtic.mil
LG Kaufman, PT Funke, AA Volpe - Macromolecules, 1970 - ACS Publications
… tetrafluoro-mphenylenediamine gave polymer products in 36-65% yield (Table I). Increased reaction times did not affect the yields of product obtained and all the polymers were highly …
Number of citations: 13 pubs.acs.org
P Robson, J Roylance, R Stephens… - Journal of the …, 1964 - pubs.rsc.org
… The aromatisation process presumably involves a repetitive sequence of hydrogen addition and dehydrofluorination by nickel, and the yield of tetrafluoro-m-phenylenediamine was …
Number of citations: 21 pubs.rsc.org
S Ando, T Matsuura, S Sasaki - Macromolecules, 1992 - ACS Publications
Polymers are expected to be used as media for trans-mitting near-infrared light in such optical communication applications as the waveguide in optoelectronic integrated circuits (OEIC) …
Number of citations: 157 pubs.acs.org

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